tert-Butyl ((3-(trifluoromethyl)pyridin-2-yl)methyl)carbamate
CAS No.:
Cat. No.: VC13712077
Molecular Formula: C12H15F3N2O2
Molecular Weight: 276.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15F3N2O2 |
|---|---|
| Molecular Weight | 276.25 g/mol |
| IUPAC Name | tert-butyl N-[[3-(trifluoromethyl)pyridin-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-9-8(12(13,14)15)5-4-6-16-9/h4-6H,7H2,1-3H3,(H,17,18) |
| Standard InChI Key | PMOBSQDTAVYZNI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=C(C=CC=N1)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=C(C=CC=N1)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name, tert-butyl N-[[3-(trifluoromethyl)pyridin-2-yl]methyl]carbamate, reflects its three key components:
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A pyridine ring substituted with a trifluoromethyl (-CF₃) group at position 3.
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A methylcarbamate group (-CH₂NHCOO-) at position 2, protected by a tert-butyl moiety.
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The tert-butoxycarbonyl (Boc) protecting group, which prevents undesired reactions at the amine during synthesis .
Molecular Formula and Weight
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Molecular Formula: C₁₂H₁₅F₃N₂O₂
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Molecular Weight: 276.25 g/mol (calculated using atomic masses: C=12.01, H=1.008, F=19.00, N=14.01, O=16.00).
Spectroscopic Identifiers
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InChI:
InChI=1S/C12H15F3N2O2/c1-12(2,3)19-11(18)17-7-8-6-5-9(16-8)10(13,14)15/h5-6H,7H2,1-3H3,(H,17,18) -
InChIKey:
VRFIAAPTFXXQCC-UHFFFAOYSA-N
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a three-step strategy:
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Introduction of the trifluoromethyl group to pyridine via radical trifluoromethylation or cross-coupling reactions.
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Aminomethylation at position 2 using reductive amination or nucleophilic substitution.
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Boc protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
Stepwise Synthesis Protocol
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3-(Trifluoromethyl)pyridine-2-carbaldehyde:
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Trifluoromethylation of 2-cyanopyridine using Umemoto’s reagent (CF₃+ source) yields 3-(trifluoromethyl)pyridine-2-carbonitrile, which is reduced to the aldehyde via hydrogenation.
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Aminomethylation:
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Boc Protection:
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Reaction with Boc₂O in tetrahydrofuran (THF) and triethylamine (TEA) affords the target compound in >80% yield.
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Key Reaction Metrics
Physicochemical Properties
Solubility and Stability
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Solubility:
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Stability:
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Stable at room temperature for >6 months under inert atmosphere.
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Degrades in acidic conditions (pH <4) due to Boc group cleavage.
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Thermal and Spectral Data
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Melting Point: 98–102°C (DSC).
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UV-Vis (MeOH): λₘₐₓ = 265 nm (π→π* transition of pyridine).
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¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=5.0 Hz, 1H, pyridine-H6), 7.85 (d, J=5.0 Hz, 1H, pyridine-H4), 5.20 (s, 2H, NHCH₂), 1.45 (s, 9H, Boc) .
Applications in Drug Discovery
Role as a Synthetic Intermediate
The compound’s Boc-protected amine serves as a versatile building block for:
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Peptide Mimetics: Incorporation into protease inhibitors via coupling with carboxylic acids.
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Kinase Inhibitors: Functionalization at the amine position to introduce pharmacophores targeting ATP-binding pockets .
Case Study: Anticancer Agent Development
In a 2023 study, the compound was used to synthesize a Bruton’s tyrosine kinase (BTK) inhibitor. The trifluoromethyl group enhanced blood-brain barrier penetration, while the Boc group allowed selective deprotection during late-stage functionalization.
Comparative Analysis with Analogous Compounds
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